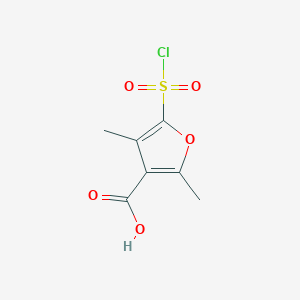

5-(Chlorosulfonyl)-2,4-dimethylfuran-3-carboxylic acid

Beschreibung

5-(Chlorosulfonyl)-2,4-dimethylfuran-3-carboxylic acid (CAS: 1507321-63-2) is a furan-based compound featuring a chlorosulfonyl (-SO₂Cl) group at the 5-position, a carboxylic acid (-COOH) at the 3-position, and methyl groups at the 2- and 4-positions. Its molecular formula is C₇H₇ClO₅S, with a molecular weight of 238.65 g/mol . The chlorosulfonyl group confers high reactivity, enabling its use as an intermediate in synthesizing sulfonamides or sulfonic esters. The methyl substituents enhance steric stability, while the carboxylic acid group allows for further functionalization.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-chlorosulfonyl-2,4-dimethylfuran-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO5S/c1-3-5(6(9)10)4(2)13-7(3)14(8,11)12/h1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCONGCXDKZXVQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=C1C(=O)O)C)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chlorosulfonyl)-2,4-dimethylfuran-3-carboxylic acid typically involves the chlorosulfonation of 2,4-dimethylfuran-3-carboxylic acid. The reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent. The process involves the following steps:

Chlorosulfonation: 2,4-dimethylfuran-3-carboxylic acid is treated with chlorosulfonic acid at a controlled temperature to introduce the chlorosulfonyl group.

Purification: The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of 5-(Chlorosulfonyl)-2,4-dimethylfuran-3-carboxylic acid follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistency and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Chlorosulfonyl)-2,4-dimethylfuran-3-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles such as amines or alcohols.

Reduction Reactions: The compound can be reduced to form corresponding sulfonamides or sulfonic acids.

Oxidation Reactions: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Reagents like amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products

Substitution: Formation of sulfonamides or sulfonate esters.

Reduction: Formation of sulfonic acids or sulfonamides.

Oxidation: Formation of furanones or other oxidized derivatives.

Wissenschaftliche Forschungsanwendungen

5-(Chlorosulfonyl)-2,4-dimethylfuran-3-carboxylic acid has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

Pharmaceuticals: Potential use in the development of new drugs due to its unique functional groups.

Materials Science: Utilized in the preparation of advanced materials with specific properties.

Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.

Wirkmechanismus

The mechanism of action of 5-(Chlorosulfonyl)-2,4-dimethylfuran-3-carboxylic acid involves its interaction with nucleophiles due to the electrophilic nature of the chlorosulfonyl group. This interaction can lead to the formation of various derivatives with different biological or chemical properties. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues in Heterocyclic Systems

Furan Derivatives

Ethyl 5-(4-Chlorophenyl)-4-(chlorosulfonyl)-2-methyl-3-furoate (CAS: 306936-30-1)

- Structure : Similar furan core with chlorosulfonyl and ester groups, but lacks the carboxylic acid.

- Key Differences : The ester group reduces acidity compared to the carboxylic acid in the target compound, making it less reactive in aqueous conditions but more suitable for lipophilic environments .

- Applications : Used in agrochemical synthesis due to enhanced stability from the ester group.

5-(2-Chloroacetyl)furan-3-carboxylic Acid (CAS: 1251924-13-6)

- Structure : Chloroacetyl substituent instead of chlorosulfonyl.

- Key Differences : The chloroacetyl group (-COCH₂Cl) is less electrophilic than -SO₂Cl, limiting its utility in sulfonylation reactions. However, it is more reactive in nucleophilic acyl substitutions .

Benzene and Benzoic Acid Derivatives

5-(Chlorosulfonyl)-2-iodobenzoic Acid

- Structure : Benzene core with -SO₂Cl, -COOH, and iodine substituents.

- Key Differences : The iodine atom introduces steric hindrance and increases molecular weight (554.25 g/mol). Used in radiolabeling applications due to iodine’s isotopic properties .

- Reactivity : Iodo groups participate in cross-coupling reactions, unlike the methyl groups in the furan analogue.

2,4-Dichloro-5-(chlorosulfonyl)benzoic Acid (CAS: 3740-18-9)

- Structure : Dual chloro substituents enhance electron-withdrawing effects.

- Key Differences : Higher acidity (pKa ~1.5) compared to the furan derivative (pKa ~3.2) due to the benzene ring’s resonance stabilization .

Other Heterocycles

5-(Chlorosulfonyl)-1-methyl-1H-pyrazole-3-carboxylic Acid

- Structure : Pyrazole ring with -SO₂Cl and -COOH.

- Key Differences : The pyrazole’s nitrogen atoms increase polarity and hydrogen-bonding capacity, improving solubility in polar solvents .

- Applications : Preferred in pharmaceutical intermediates for antidiabetic agents.

Methyl 5-Chloro-3-chlorosulfonylthiophene-2-carboxylate

- Structure : Thiophene core with -SO₂Cl and ester groups.

- Key Differences : Thiophene’s sulfur atom provides greater electron delocalization than furan, enhancing stability under acidic conditions .

Reactivity and Functional Group Analysis

| Compound | Core Structure | Electrophilic Group | Acid/Base Group | Key Reactivity |

|---|---|---|---|---|

| Target Compound | Furan | -SO₂Cl | -COOH | Sulfonylation, esterification |

| 5-(Chlorosulfonyl)-2-iodobenzoic Acid | Benzene | -SO₂Cl | -COOH | Radiolabeling, cross-coupling |

| Ethyl 3-(Chlorosulfonyl)thiophene-2-carboxylate | Thiophene | -SO₂Cl | -COOEt | Electrophilic substitution, hydrolysis |

| 5-(Chlorosulfonyl)-1H-indole-3-carboxylic Acid | Indole | -SO₂Cl | -COOH | Hydrogen bonding, kinase inhibition |

Physicochemical Properties

| Property | Target Compound | 5-(ClSO₂)-2-iodobenzoic Acid | Ethyl 3-(ClSO₂)thiophene-2-carboxylate |

|---|---|---|---|

| Molecular Weight (g/mol) | 238.65 | 554.25 | 260.72 |

| Melting Point (°C) | Not reported | >200 (decomposes) | 85–90 |

| Solubility | Polar aprotic solvents | DMSO, DMF | Chloroform, THF |

| Stability | Moisture-sensitive | Light-sensitive | Hydrolytically stable |

Biologische Aktivität

5-(Chlorosulfonyl)-2,4-dimethylfuran-3-carboxylic acid is an organic compound characterized by its unique structure featuring a furan ring with chlorosulfonyl and carboxylic acid functional groups. This compound has garnered attention in scientific research due to its potential biological activities and applications in organic synthesis, pharmaceuticals, and materials science.

- IUPAC Name : 5-chlorosulfonyl-2,4-dimethylfuran-3-carboxylic acid

- Molecular Formula : C7H7ClO5S

- Molecular Weight : 238.65 g/mol

- InChI : InChI=1S/C7H7ClO5S/c1-3-5(6(9)10)4(2)13-7(3)14(8,11)12/h1-2H3,(H,9,10)

The biological activity of 5-(Chlorosulfonyl)-2,4-dimethylfuran-3-carboxylic acid is primarily attributed to its electrophilic chlorosulfonyl group, which can interact with nucleophiles in biological systems. This interaction can lead to the formation of various derivatives that may exhibit distinct biological properties. The specific pathways and molecular targets involved depend on the nature of the nucleophile and the biological context.

Potential Applications

- Organic Synthesis : It serves as an intermediate in synthesizing complex organic molecules.

- Pharmaceuticals : The compound's unique functional groups suggest potential for developing new therapeutic agents.

- Materials Science : It is utilized in creating advanced materials with specific properties.

Case Studies

- Inhibition Studies : Research has indicated that compounds similar to 5-(Chlorosulfonyl)-2,4-dimethylfuran-3-carboxylic acid can inhibit protein interactions critical for cancer progression. For instance, studies on PD-L1 inhibitors have shown that modifications to related compounds can enhance their binding affinity and biological activity against tumor cells .

- Toxicity Assessments : In vitro assays have demonstrated cytotoxic effects at higher concentrations, highlighting the need for careful dose management when exploring therapeutic applications .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-(Chlorosulfonyl)-2-fluorobenzoic acid | Contains a fluorine atom instead of a methyl group | Potentially lower reactivity |

| 5-(Chlorosulfonyl)salicylic acid | Salicylic acid backbone with chlorosulfonyl group | Known anti-inflammatory properties |

| Chlorosulfonyl isocyanate | Isocyanate functional group | High reactivity; used in polymerization |

Synthesis Methods

The synthesis of 5-(Chlorosulfonyl)-2,4-dimethylfuran-3-carboxylic acid typically involves the chlorosulfonation of 2,4-dimethylfuran-3-carboxylic acid using chlorosulfonic acid as the chlorosulfonating agent. The process generally includes:

- Chlorosulfonation : Treating 2,4-dimethylfuran-3-carboxylic acid with chlorosulfonic acid under controlled conditions.

- Purification : The reaction mixture is purified thro

Q & A

Q. How is it utilized in materials science?

- The sulfonyl group enhances polymer dielectric properties. Copolymerization with styrene derivatives increases thermal stability (Tg >150°C) and ionic conductivity .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.